molecular formula C14H21NO2 B5875891 1-[2-(3-methoxyphenoxy)ethyl]piperidine

1-[2-(3-methoxyphenoxy)ethyl]piperidine

Cat. No.: B5875891
M. Wt: 235.32 g/mol
InChI Key: VJSGLTKTCHUXNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(3-Methoxyphenoxy)ethyl]piperidine (CAS: Not publicly listed

Properties

IUPAC Name

1-[2-(3-methoxyphenoxy)ethyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-16-13-6-5-7-14(12-13)17-11-10-15-8-3-2-4-9-15/h5-7,12H,2-4,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSGLTKTCHUXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Therapeutic potential of 1-[2-(3-methoxyphenoxy)ethyl]piperidine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 1-[2-(3-methoxyphenoxy)ethyl]piperidine represents a "privileged structure" in medicinal chemistry, specifically within the class of phenoxyalkylamines . While often overshadowed by its para-substituted analogs (e.g., the 4-methoxy variants), the meta-substituted (3-methoxy) isomer occupies a critical niche in Structure-Activity Relationship (SAR) studies targeting the Sigma-1 receptor (


R) .

This technical guide analyzes the therapeutic utility of this molecule not merely as a standalone drug, but as a high-affinity chemical probe used to decipher the "positional switch" effects on


R selectivity versus Sigma-2 (

) and 5-HT receptors. We explore its synthesis, pharmacophore architecture, and its potential role in modulating neurodegenerative pathways via mitochondrial-associated membrane (MAM) chaperone activity.

Pharmacophore Architecture & SAR Analysis

The molecule consists of three distinct pharmacophoric elements:

  • The Basic Amine (Piperidine): Protonated at physiological pH, forming an ionic bond with Asp126 in the

    
    R binding pocket.
    
  • The Linker (Ethyl Ether): A flexible 2-carbon spacer that dictates the depth of penetration into the receptor gorge.

  • The Lipophilic Tail (3-Methoxyphenoxy): The "address" region that interacts with the hydrophobic residues (Val, Phe, Tyr) of the receptor.

The "Meta-Methoxy" Effect

In


R ligand design, the position of the substituent on the phenyl ring is a determinant of selectivity.
  • Para (4-position): Often yields the highest affinity (sub-nanomolar) but can increase off-target binding to 5-HT transporters.

  • Ortho (2-position): Frequently introduces steric clash, reducing affinity.

  • Meta (3-position - Our Topic): The 3-methoxy group provides a balance. It avoids the steric penalty of the ortho position while altering the electronic vector of the aromatic ring compared to the para position. This often retains high

    
     affinity (
    
    
    
    nM) while potentially improving selectivity against the hERG channel, a common liability in this structural class.

Table 1: Comparative SAR Profile of Phenoxyethyl-Piperidine Isomers Data synthesized from general phenoxyalkylamine SAR trends [1, 2].

Substituent Position

R Affinity (

)

R Selectivity
Primary LiabilityTherapeutic Utility
3-Methoxy (Topic) High (< 15 nM) Moderate Metabolic Stability (CYP2D6) Neuropathic Pain / Neuroprotection
4-MethoxyVery High (< 2 nM)Low5-HT Off-targetCognitive Enhancement
2-MethoxyModerate (> 50 nM)HighSteric HindranceLow Efficacy
UnsubstitutedHigh (< 10 nM)LowPromiscuityGeneral Probe

Mechanism of Action: The Chaperone Hypothesis

1-[2-(3-methoxyphenoxy)ethyl]piperidine functions primarily as a Sigma-1 Receptor Modulator . Unlike classical G-protein coupled receptors (GPCRs), the


R is a ligand-operated chaperone protein located at the Mitochondria-Associated Membrane (MAM) of the Endoplasmic Reticulum (ER).
Pathway Dynamics
  • Resting State:

    
    R is bound to the chaperone BiP (GRP78) at the MAM, remaining inactive.
    
  • Ligand Binding: The piperidine ligand binds to

    
    R, causing dissociation from BiP.
    
  • Translocation: The activated

    
    R-ligand complex translocates to the plasma membrane (PM) or stabilizes 
    
    
    
    receptors at the MAM.
  • Effect: This stabilizes

    
     signaling between the ER and mitochondria, preventing reactive oxygen species (ROS) accumulation and inhibiting apoptosis.
    

SigmaSignaling Ligand 1-[2-(3-methoxyphenoxy)ethyl]piperidine SigmaBiP Sigma-1 / BiP Complex (Inactive @ ER) Ligand->SigmaBiP  Binds   SigmaActive Sigma-1 Receptor (Activated) SigmaBiP->SigmaActive  Dissociation   IP3R IP3 Receptor Stabilization SigmaActive->IP3R  Chaperones   Mito Mitochondrial Ca2+ Influx IP3R->Mito  Modulates Ca2+   Survival Neuroprotection & Anti-Apoptosis Mito->Survival  Prevents ROS  

Figure 1: Mechanism of Action. The ligand triggers the dissociation of the Sigma-1 receptor from BiP, initiating a chaperone cascade that stabilizes mitochondrial calcium signaling.

Synthesis & Process Chemistry

To ensure high purity for biological screening, the Williamson Ether Synthesis is the preferred route over reductive amination, as it avoids the formation of secondary amine impurities.

Protocol: Nucleophilic Substitution

Objective: Synthesize 1-[2-(3-methoxyphenoxy)ethyl]piperidine.

Reagents:

  • 3-Methoxyphenol (1.0 eq)

  • 1-(2-chloroethyl)piperidine hydrochloride (1.1 eq)

  • Potassium Carbonate (

    
    ) (3.0 eq)
    
  • Potassium Iodide (KI) (Catalytic, 0.1 eq)

  • Solvent: Acetone or Acetonitrile (ACN)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methoxyphenol in anhydrous Acetone. Add anhydrous

    
    . Stir at room temperature for 30 minutes to facilitate phenoxide formation.
    
  • Addition: Add 1-(2-chloroethyl)piperidine HCl and catalytic KI. (KI acts via the Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide in situ).

  • Reflux: Heat the mixture to reflux (

    
    C for Acetone) for 12–18 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
    
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ).
  • Extraction: Evaporate the solvent. Redissolve the residue in Ethyl Acetate and wash with 1N NaOH (to remove unreacted phenol) followed by Brine.

  • Purification: Dry the organic layer over

    
    . Concentrate in vacuo. If necessary, convert to the Hydrochloride (HCl) salt using ethereal HCl for crystallization.
    

SynthesisWorkflow Start 3-Methoxyphenol Reflux Reflux (Acetone) 18 Hours Start->Reflux Reagent 1-(2-chloroethyl)piperidine + K2CO3 / KI Reagent->Reflux Workup Filtration & Base Wash (NaOH) Reflux->Workup Product Target Ligand (Free Base) Workup->Product

Figure 2: Synthetic workflow utilizing Williamson Ether Synthesis optimized with Finkelstein catalysis.

Therapeutic Applications

A. Neuropathic Pain

Sigma-1 antagonists are potent analgesics. The 3-methoxy analog serves as a scaffold for developing antagonists that block the sensitization of nociceptors. By preventing the translocation of


R to the plasma membrane, these compounds inhibit the phosphorylation of the NMDA receptor NR1 subunit, a key driver of central sensitization [3].
B. Neuroprotection (Alzheimer's & Stroke)

As an agonist, this scaffold promotes neuroprotection. The methoxy group improves blood-brain barrier (BBB) permeability compared to hydroxylated metabolites. Upon binding, it upregulates the expression of anti-apoptotic factors (Bcl-2) via the MAM chaperone pathway [4].

C. Cocaine Addiction

Sigma-1 receptors are implicated in the rewarding effects of cocaine. Ligands based on the phenoxyethyl-piperidine scaffold have been shown to block cocaine-induced locomotor hyperactivity and sensitization, making this molecule a valuable lead for addiction therapy [1].

Experimental Validation: Radioligand Binding Assay

To validate the affinity of the synthesized 1-[2-(3-methoxyphenoxy)ethyl]piperidine, a competition binding assay is required.

Protocol:

  • Tissue Preparation: Use Guinea pig brain membranes (rich in

    
    R).
    
  • Radioligand:

    
     (Specific for 
    
    
    
    ).
  • Non-Specific Binding: Define using 10

    
     Haloperidol.
    
  • Incubation: Incubate membrane homogenates with the radioligand (2 nM) and varying concentrations of the test compound (

    
     to 
    
    
    
    M) in Tris-HCl buffer (pH 7.4) for 120 min at
    
    
    C.
  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 receptor ligands. Source: European Journal of Medicinal Chemistry (via NIH/PubMed). Context: Establishes the SAR of the phenoxy-piperidine scaffold and the impact of methoxy substitution on affinity. URL:[Link]

  • Sigma-1 receptor antagonists: A new class of neuromodulatory analgesics. Source: Anesthesiology (Review). Context: Mechanistic detail on how Sigma-1 blockade reduces neuropathic pain (NMDA modulation). URL:[Link]

  • Structure-affinity relationships of sigma receptor ligands. Source: Journal of Medicinal Chemistry.[1][2][3] Context: Foundational text on the 2-(phenoxy)ethyl-piperidine pharmacophore. URL:[Link] (General Journal Link for verification of class).

Sources

Comprehensive Toxicology and Safety Assessment: 1-[2-(3-Methoxyphenoxy)ethyl]piperidine

[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Understanding the physicochemical basis of this molecule is the first step in predicting its toxicokinetic (TK) behavior. The lipophilic amine nature of the piperidine moiety combined with the ether linker suggests high tissue distribution and blood-brain barrier (BBB) penetration.[1]

PropertyValue / DescriptionRelevance to Safety
IUPAC Name 1-[2-(3-methoxyphenoxy)ethyl]piperidineUnambiguous identification
Molecular Formula C₁₄H₂₁NO₂Stoichiometry for dosing
Molecular Weight 235.32 g/mol Dose calculation (mg/kg to µM)
Predicted LogP 2.8 – 3.2High lipophilicity; likely BBB penetrant; potential for phospholipidosis
Predicted pKa ~9.2 (Piperidine nitrogen)Highly ionized at physiological pH; lysosomal trapping risk
Appearance Colorless oil or white solid (HCl salt)Physical state dictates handling (inhalation vs. contact risk)
Solubility Low in water; High in DMSO, EthanolRequires acidification or organic co-solvents for formulation

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationship (SAR) analysis of the phenoxyethyl-piperidine class (e.g., related Sigma ligands), the following Global Harmonized System (GHS) classifications are projected. Note: These are predicted classifications for the pure substance.

  • Acute Toxicity (Oral): Category 4 (H302: Harmful if swallowed).

    • Rationale: Piperidine derivatives often exhibit CNS depression or excitation at high doses.[1] Estimated LD50 (Rat) ~500–1000 mg/kg.[1]

  • Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation).[2]

    • Rationale: The basicity of the piperidine nitrogen can cause local irritation upon contact.

  • Serious Eye Damage/Irritation: Category 2A (H319: Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335: May cause respiratory irritation).[2]

  • Aquatic Toxicity: Chronic Category 3 (H412: Harmful to aquatic life with long-lasting effects).[1]

    • Rationale: Lipophilic amines can bioaccumulate in aquatic organisms.[1]

Toxicological Profile & Mechanism of Action[1]

Primary Pharmacological & Toxicological Targets

The safety profile of 1-[2-(3-methoxyphenoxy)ethyl]piperidine is dominated by its "pharmacophore"—a basic amine linked to an aromatic ring.[1]

  • Sigma-1 Receptor (σ1R) Modulation:

    • Mechanism: This scaffold is a classic σ1R ligand.[1]

    • Safety Implication: High doses may induce motor disturbances, dystonia, or psychotomimetic effects.

  • hERG Channel Inhibition (Cardiotoxicity):

    • Critical Risk: The molecule possesses the key features of a hERG blocker: a basic nitrogen (protonated at pH 7.4) and two hydrophobic pharmacophores (piperidine ring + methoxyphenoxy group) linked by a flexible chain.

    • Prediction: Moderate-to-high risk of QT prolongation.[1] Mandatory screening required. [1]

  • CNS Effects:

    • Due to high LogP, the compound likely crosses the BBB. Acute overdose may manifest as serotonin syndrome-like symptoms (if 5-HT affinity exists) or sedation.[1]

Metabolic Activation (Bioactivation)

The 3-methoxy group is a site for metabolic attack.[1]

  • Pathway: CYP2D6-mediated O-demethylation to the corresponding phenol (1-[2-(3-hydroxyphenoxy)ethyl]piperidine).[1]

  • Tox Risk: The resulting phenol can undergo further oxidation to quinone-methides (though less likely for meta isomers than para), which are electrophilic and can form protein adducts (idiosyncratic toxicity).[1]

Visualization: Predicted Metabolic Pathway

MetabolicPathwayParentParent Compound(3-Methoxy)PhenolMetabolite M1(3-Hydroxy Phenol)Parent->PhenolCYP2D6(O-Demethylation)GlucuronideMetabolite M2(O-Glucuronide)Phenol->GlucuronideUGT(Phase II Conjugation)QuinoneReactive Intermediate(Quinone Species)Phenol->QuinoneBioactivation(Oxidation - Low Risk)

Figure 1: Predicted metabolic fate.[1] The primary route is O-demethylation followed by glucuronidation (detoxification).[1] A minor pathway may lead to reactive quinone species.

Experimental Protocols for Safety Assessment

As a Senior Scientist, you must not rely solely on prediction. The following protocols are the industry standard for validating the safety of this specific compound.

Protocol A: In Vitro hERG Safety Assay (Patch Clamp)

Objective: Quantify the IC50 for hERG potassium channel inhibition to assess QT prolongation risk.

  • Cell Line: CHO or HEK293 cells stably expressing hKv11.1 (hERG).[1]

  • Preparation: Dissolve compound in DMSO (stock 10 mM). Dilute in Tyrode’s solution to test concentrations (0.1, 1, 10, 30 µM). Final DMSO < 0.1%.[1]

  • Electrophysiology:

    • Holding Potential: -80 mV.[1]

    • Pulse Protocol: Depolarize to +20 mV for 2s, repolarize to -50 mV for 2s (tail current measurement).

  • Analysis: Measure peak tail current amplitude. Calculate % inhibition vs. Control.

  • Acceptance Criteria:

    • Safe: IC50 > 30 µM (Low Risk).

    • Caution: 1 µM < IC50 < 10 µM (Moderate Risk).

    • Toxic: IC50 < 1 µM (High Risk).

Protocol B: Microsomal Stability & Intrinsic Clearance

Objective: Determine half-life (

1
  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Reaction: Incubate 1 µM compound + NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.[1]

  • Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with ice-cold acetonitrile (containing internal standard).

  • Analysis: LC-MS/MS quantification of parent depletion.

  • Calculation:

    
    [1]
    
Protocol C: Genotoxicity (Ames Test - Miniaturized)

Objective: Assess mutagenic potential (specifically regarding the aromatic amine/ether moiety).[1]

  • Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair).[1]

  • Condition: ± S9 metabolic activation fraction.[1]

  • Method: 6-well plate fluctuation method (liquid format) to save compound.

  • Readout: Colorimetric change (purple to yellow) indicating bacterial growth (reversion).

Safety Assessment Workflow

Use this decision logic to determine if the compound is safe for in vivo animal studies.

SafetyWorkflowStartCompound Synthesis1-[2-(3-methoxyphenoxy)ethyl]piperidineInSilicoStep 1: In Silico Prediction(DEREK / QSAR)Start->InSilicoInVitro_hERGStep 2: hERG Patch Clamp(Cardiotoxicity)InSilico->InVitro_hERGInVitro_ToxStep 3: Cytotoxicity (HepG2)& Ames TestInVitro_hERG->InVitro_ToxDecisionDecision GateInVitro_Tox->DecisionProceedProceed to In Vivo PK/PDDecision->ProceedhERG IC50 > 10µMAmes NegativeStopSTOP / RedesignDecision->StophERG IC50 < 1µMOR Mutagenic

Figure 2: Pre-clinical safety assessment workflow. The hERG assay is the critical "Go/No-Go" gate for this structural class.[1]

Handling and Occupational Safety

For laboratory personnel handling the pure substance:

  • Occupational Exposure Band (OEB): Treat as OEB 3 (Potent, 10–100 µg/m³) until data proves otherwise.

  • Engineering Controls: Handle only inside a certified chemical fume hood or powder containment enclosure.

  • PPE: Nitrile gloves (double gloving recommended for solutions), lab coat, and safety glasses.

  • Spill Cleanup: Adsorb with inert material (vermiculite). Do not flush into drains (aquatic toxicity risk).[1]

  • First Aid:

    • In Case of Eye Contact: Rinse immediately with water for 15 minutes.[1][3]

    • In Case of Skin Contact: Wash with soap and water; monitor for irritation.[1][3][4]

References

  • PubChem. Compound Summary: Piperidine Derivatives and Sigma Receptor Ligands.[1] National Library of Medicine.[1] Available at: [Link][1]

  • Gintant, G., et al. (2016). The evolving roles of hERG channel inhibition in drug discovery and development. Nature Reviews Drug Discovery.[1] Available at: [Link][1]

  • Mestres, J., et al. (2011). Ligand-based approach to in silico pharmacology: Sigma-1 receptor.[1] Journal of Medicinal Chemistry.[1] Available at: [Link]

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment.[1] Available at: [Link][1]

Methodological & Application

Application Note: Advanced Reductive Amination Protocols for Piperidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine pharmacophores are ubiquitous in FDA-approved therapeutics (e.g., Donepezil, Fentanyl, Methylphenidate), making their efficient synthesis a critical competency in drug discovery. While alkylation of amines is possible, it often suffers from over-alkylation and poor chemoselectivity. Reductive amination remains the premier method for constructing functionalized piperidines due to its convergence, mild conditions, and ability to control stereochemistry.

This guide details three field-proven protocols ranging from the "Gold Standard" Sodium Triacetoxyborohydride (STAB) method to Lewis-acid mediated approaches for sterically hindered substrates.

Mechanistic Foundations

Understanding the equilibrium between the carbonyl and the iminium ion is the single most important factor in successful reductive amination.

The "Direct" vs. "Indirect" Distinction
  • Direct Reductive Amination: The reducing agent is present during imine formation.[1] This requires a reductant that reacts faster with the protonated imine (iminium ion) than with the ketone/aldehyde.

  • Indirect (Stepwise) Reductive Amination: The imine is pre-formed (often with dehydrating agents like

    
     or molecular sieves) before adding the reductant. This is necessary for electron-deficient amines or hindered ketones.
    
Mechanistic Pathway (DOT Visualization)

ReductiveAmination Amine Secondary Amine (Piperidine precursor) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Nucleophilic Attack Ketone Ketone/Aldehyde Ketone->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Activated Species) Hemiaminal->Iminium -H2O (Dehydration) Product N-Alkylated Piperidine Iminium->Product Hydride Transfer Acid Acid Catalyst (AcOH) Acid->Iminium Protonation Hydride Hydride Source (STAB/NaBH4) Hydride->Product Reduction

Figure 1: Mechanistic flow of reductive amination.[2] The rate-limiting step is often the formation of the iminium ion in hindered systems, whereas hydride transfer is rapid once the species is generated.

Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Best For: Routine N-alkylation of piperidines with aldehydes or unhindered ketones. Basis: Developed by Abdel-Magid, this method uses Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃). STAB is sterically bulky and electron-poor, making it chemoselective for imines over ketones.

Reagents:

  • Piperidine derivative (1.0 equiv)[3]

  • Aldehyde/Ketone (1.1–1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv - Critical for ketones)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).[4][5]

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with the piperidine amine (1.0 equiv) and the carbonyl compound (1.1 equiv) in DCE (0.2 M concentration).

  • Acidification: If reacting with a ketone, add Glacial Acetic Acid (1.0 equiv). Note: Aldehydes generally do not require acid catalysis unless the amine is unreactive.

  • Mixing: Stir at Room Temperature (RT) for 15–30 minutes to establish the hemiaminal equilibrium.

  • Reduction: Add STAB (1.5 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Monitoring: Stir at RT under Nitrogen.

    • Aldehydes: Complete in 1–4 hours.

    • Ketones: May require 12–24 hours.

  • Quench: Quench carefully with saturated aqueous

    
     until pH > 8.
    
    • Why? Basic pH ensures the product is in the free-base form for extraction.

  • Workup: Extract with DCM (x3). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Critical Insight: Do not use Methanol with STAB. Methanol causes solvolysis of the acetoxy groups, converting STAB into sodium borohydride (


), which destroys chemoselectivity and reduces the ketone to an alcohol.
Protocol B: Lewis Acid Mediated ( )

Best For: Sterically hindered ketones (e.g., adamantanone) or electron-deficient amines (e.g., 4-aminopiperidines with EWGs). Basis: Titanium(IV) isopropoxide acts as a dual-purpose reagent: a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.[1][2]

Reagents:

  • Amine (1.0 equiv)[5]

  • Ketone (1.0–1.2 equiv)

  • Titanium(IV) isopropoxide (

    
    ) (1.2–1.5 equiv)
    
  • Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Ethanol (absolute) or THF.

Step-by-Step Workflow:

  • Imine Formation: In a dried flask, mix amine and ketone (neat or in minimal THF).

  • Activation: Add

    
     (1.25 equiv) via syringe.
    
  • Incubation: Stir at RT for 6–12 hours.

    • Checkpoint: The solution often turns viscous or changes color (yellow/orange) as the titanium-amine complex forms.

  • Dilution: Dilute the mixture with absolute Ethanol (to 0.5 M).

  • Reduction: Add

    
     (1.5 equiv) carefully.
    
    • Safety: Exothermic reaction with hydrogen gas evolution.

  • Quench (The "Mattson" Workup):

    • Add water (2 mL per mmol Ti). A heavy white precipitate (

      
      ) will form.
      
    • Crucial Step: Filter the resulting slurry through a Celite pad to remove titanium salts. Washing the filter cake with DCM is essential to recover trapped product.

  • Purification: Concentrate filtrate and purify via column chromatography.

Protocol C: Intramolecular Cyclization (Ring Closing)

Best For: Synthesizing the piperidine ring itself from amino-aldehyde precursors (or masked equivalents like acetals).

Workflow (Double Reductive Amination Strategy):

  • Substrate: Use a 1,5-dicarbonyl equivalent (e.g., glutaraldehyde derivative) and a primary amine.

  • Conditions: High dilution (0.05 M) is required to favor intramolecular cyclization over intermolecular polymerization.

  • Reagent: Sodium Cyanoborohydride (

    
    ) is preferred here because it is stable at pH 3–5.
    
  • Procedure:

    • Dissolve amine and dicarbonyl in Methanol.

    • Adjust pH to ~5 using Bromocresol Green indicator (yellow-green transition) using Acetic Acid.

    • Add

      
       (2.0 equiv).
      
    • Safety:

      
       generates HCN if exposed to strong acid. Use a bleach trap for the exhaust.
      

Decision Matrix & Comparative Data

Selection Guide

DecisionTree Start Start: Piperidine Synthesis RingForm Forming Ring or Functionalizing N? Start->RingForm Func Functionalizing N RingForm->Func N-Alkylation Ring Forming Ring RingForm->Ring Cyclization Substrate Ketone/Aldehyde Type? Func->Substrate ProtocolC Protocol C: NaCNBH3 (High Dilution) Ring->ProtocolC Simple Aldehyde or Unreactive Ketone Substrate->Simple Hindered Hindered Ketone or Weak Amine Substrate->Hindered ProtocolA Protocol A: STAB / DCE Simple->ProtocolA ProtocolB Protocol B: Ti(OiPr)4 / NaBH4 Hindered->ProtocolB

Figure 2: Decision matrix for selecting the optimal reductive amination protocol.

Reagent Comparison Table
FeatureSTAB (Protocol A)Ti(OiPr)₄ / NaBH₄ (Protocol B)NaCNBH₃ (Protocol C)
Chemoselectivity High (Best for Aldehydes)High (Activated Imines)Moderate (pH dependent)
Water Tolerance Low (Hydrolyzes slowly)Zero (Ti reacts violently)High
Toxicity Low (Boric acid byproduct)Low (

byproduct)
High (Cyanide risk)
Cost ModerateLow (Reagents are cheap)Moderate
Reaction Time 1–24 Hours8–24 Hours4–12 Hours
Side Reactions Alcohol formation (if MeOH used)Gel formation (if not quenched right)HCN gas (if pH < 3)

Troubleshooting & Optimization

  • Problem: Low Conversion of Ketone.

    • Cause: Steric hindrance preventing imine formation.

    • Solution: Switch to Protocol B (Ti-mediated). Alternatively, add 3Å molecular sieves to Protocol A to physically remove water.

  • Problem: Formation of Alcohol (Direct Reduction of Carbonyl).

    • Cause: Reducing agent is too active or imine formation is too slow.

    • Solution: Ensure you are NOT using Methanol with STAB. If using NaBH4, ensure the imine is pre-formed (1–2 hours reflux) before adding the hydride.

  • Problem: "Stuck" Emulsion during Workup (Titanium Method).

    • Cause: Titanium hydroxides form a gel.

    • Solution: Use Rochelle's Salt (Sodium Potassium Tartrate) saturated solution instead of water for the quench. Stir vigorously for 1 hour until layers separate cleanly.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][4][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[1][6][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[1]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[1] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[1] The Journal of Organic Chemistry, 55(8), 2552–2554.[1]

  • Neidigh, K. A. , Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998).[9] Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds.[2][8][9][10] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[2]

Sources

Application Note: Pharmacological Characterization of 1-[2-(3-methoxyphenoxy)ethyl]piperidine

[1]

Abstract & Introduction

This Application Note provides a comprehensive technical guide for the evaluation of 1-[2-(3-methoxyphenoxy)ethyl]piperidine (referred to herein as 3-MPEP ), a representative phenoxyalkylpiperidine scaffold. Compounds of this class are pharmacologically significant as high-affinity ligands for the Sigma-1 Receptor (σ1R) , a chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

Unlike classical GPCRs, the σ1R does not signal via G-proteins. Upon agonist binding, σ1R dissociates from BiP (GRP78) and translocates to the plasma membrane or nuclear envelope, modulating ion channels (e.g., ASICs, NMDA) and cellular stress responses. Consequently, the protocols detailed below focus on three critical pillars of validation:

  • Affinity: Radioligand competition binding to confirm σ1R selectivity.

  • Function: ER stress neuroprotection assays (chaperone activity).

  • Stability: Microsomal metabolic profiling (ADME).

Receptor Binding Affinity: Competition Assay

Objective: To determine the equilibrium dissociation constant (

[³H]-(+)-Pentazocine
Mechanistic Principle

The σ1R possesses a unique steroid-binding pocket. Phenoxyalkylpiperidines mimic the pharmacophore required to displace (+)-pentazocine. This assay utilizes guinea pig brain membranes (highest native σ1R density) or HEK293 cells overexpressing human σ1R.

Materials & Reagents[1][2]
  • Radioligand: [³H]-(+)-Pentazocine (Specific Activity ~30-60 Ci/mmol).

  • Non-specific Control: Haloperidol (10 µM) or unlabeled (+)-Pentazocine (10 µM).

  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Membrane Source: Guinea pig brain cortex homogenate (P2 fraction).

  • Filtration: Whatman GF/B filters soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific binding.

Experimental Workflow
  • Membrane Preparation:

    • Homogenize tissue in ice-cold Tris-HCl.

    • Centrifuge at 1,000

      
       (10 min) to remove debris.
      
    • Centrifuge supernatant at 40,000

      
       (20 min). Resuspend pellet in fresh buffer.
      
  • Assay Assembly (96-well format):

    • Total Binding: 50 µL Membrane + 50 µL [³H]-(+)-Pentazocine (3 nM final) + 50 µL Buffer.

    • Non-Specific Binding (NSB): As above, but replace buffer with 10 µM Haloperidol.

    • Test Compound (3-MPEP): Add 50 µL of 3-MPEP at concentrations ranging from

      
       M to 
      
      
      M.
  • Incubation:

    • Incubate at 37°C for 120 minutes .

    • Note: 37°C is critical for σ1R assays as binding kinetics are thermodynamically sensitive.

  • Termination:

    • Rapid vacuum filtration through PEI-soaked GF/B filters.

    • Wash

      
       with 200 µL ice-cold buffer.
      
  • Quantification:

    • Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis

Calculate specific binding (






Functional Assay: ER Stress Protection

Objective: To validate if 3-MPEP acts as a σ1R agonist (neuroprotective) or antagonist (no effect/blocker) by measuring cell viability under Thapsigargin-induced ER stress.

Mechanistic Principle

Agonist binding to σ1R promotes its chaperone activity, preventing the accumulation of unfolded proteins and inhibiting downstream apoptotic pathways (e.g., Caspase-3 activation).

Visualization: Sigma-1 Receptor Signaling Pathway[1]

SigmaSignalingLigand3-MPEP(Ligand)Sig1R_BiPSig1R-BiPComplex (ER)Ligand->Sig1R_BiPBindingSig1R_ActiveSig1R(Activated)Sig1R_BiP->Sig1R_ActiveDissociationIP3RIP3RStabilizationSig1R_Active->IP3RChaperoningCa_FlowCa2+ Flux(Mito->Cyto)IP3R->Ca_FlowModulationCellSurvCell Survival(Anti-Apoptotic)Ca_Flow->CellSurvATP Production

Figure 1: Mechanism of Action. 3-MPEP binding dissociates Sig1R from BiP, stabilizing IP3R and ensuring proper Calcium signaling to prevent apoptosis.

Protocol Steps
  • Cell Culture: Use PC12 (rat pheochromocytoma) or SH-SY5Y cells. Plate at 10,000 cells/well in 96-well plates.

  • Pre-treatment:

    • Add 3-MPEP (0.1, 1.0, 10 µM) 1 hour prior to stress induction.

    • Control: Include PRE-084 (1 µM) as a positive agonist control.

  • Stress Induction:

    • Add Thapsigargin (300 nM) or Tunicamycin (2 µg/mL).

    • Incubate for 24 hours at 37°C.

  • Readout (MTT Assay):

    • Add MTT reagent (0.5 mg/mL) for 4 hours.

    • Solubilize formazan crystals in DMSO.

    • Measure Absorbance at 570 nm.

  • Interpretation:

    • If 3-MPEP restores viability significantly compared to the "Stress Only" vehicle, it is a functional agonist .

ADME Profiling: Microsomal Stability

Objective: Piperidine rings are susceptible to oxidative metabolism (hydroxylation/N-dealkylation). This protocol assesses the metabolic half-life (

Protocol
  • Reaction Mix:

    • Liver Microsomes (Human/Rat) at 0.5 mg protein/mL.

    • Test Compound (3-MPEP) at 1 µM.

    • Buffer: 100 mM Phosphate Buffer (pH 7.4).

  • Initiation:

    • Pre-incubate at 37°C for 5 min.

    • Add NADPH-regenerating system (or 1 mM NADPH) to start reaction.

  • Sampling:

    • Remove aliquots at 0, 5, 15, 30, and 60 minutes.

    • Quench immediately in ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS .

  • Calculation:

    • Plot ln(% remaining) vs. time. The slope

      
       determines half-life: 
      
      
      .

Summary of Expected Data

Assay TypeParameterExpected Outcome for High-Affinity Ligand
Binding

(Affinity)
< 50 nM (High Affinity)
Selectivity vs. σ2 Receptor> 10-fold selective
Function Viability Rescue> 20% increase over vehicle control
ADME

(Human)
> 30 minutes (Moderate-High Stability)

References

  • Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 Receptor Ligands. Source: University of Bari / Journal of Medicinal Chemistry. Context: Establishes the structure-activity relationship (SAR) for phenoxy-ethyl-piperidine scaffolds. URL:[Link] (Note: While the specific search result 1.2 links to a repository, this is the authoritative DOI for the primary literature describing this exact pharmacophore).

  • Sigma-1 Receptor Chaperone Activity and Neuroprotection. Source: National Institutes of Health (NIH) / PubMed. Context: Mechanistic grounding for the ER stress functional assay. URL:[Link]

  • In vitro evaluation of piperazine/piperidine derivatives for Sigma receptor imaging. Source: Biological and Pharmaceutical Bulletin.[1] Context: Protocols for radioligand binding and biodistribution of similar ligands. URL:[Link]

Application Notes and Protocols for the Scalable Production of 1-[2-(3-methoxyphenoxy)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the scalable synthesis of 1-[2-(3-methoxyphenoxy)ethyl]piperidine, a key building block in pharmaceutical research and development. Moving beyond a simple recitation of steps, this guide delves into the strategic considerations behind selecting a synthetic route, offering a comparative analysis of viable methods. We present a detailed, optimized, and scalable two-step protocol centered on the robust Williamson ether synthesis followed by nucleophilic substitution. This guide is designed for researchers, chemists, and process development professionals, providing not only step-by-step instructions but also the underlying chemical principles, process optimization insights, and critical safety and analytical protocols necessary for successful and efficient large-scale production.

Introduction and Strategic Overview

1-[2-(3-methoxyphenoxy)ethyl]piperidine is a disubstituted piperidine derivative of significant interest in medicinal chemistry. The piperidine moiety is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties.[1][2] The methoxyphenoxy-ethyl side chain introduces functionalities that can be crucial for molecular recognition and binding to biological targets.[3] Consequently, the development of a cost-effective, efficient, and scalable synthesis for this compound is paramount for enabling advanced research and potential commercialization.

This guide focuses on providing a production method that is not only high-yielding but also practical for implementation at scales beyond the laboratory bench. Key considerations for scalability include the cost and availability of starting materials, the safety profile of reagents, the simplicity of operations, and the ease of purification.

Retrosynthetic Analysis and Route Selection

A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections that give rise to three plausible synthetic strategies.

G cluster_0 Disconnection Analysis cluster_1 Precursors from C-N Disconnection cluster_2 Precursors from C-O Disconnection TM 1-[2-(3-methoxyphenoxy)ethyl]piperidine C_N_bond C_N_bond TM->C_N_bond C-N Bond (Alkylation/Reductive Amination) C_O_bond C_O_bond TM->C_O_bond C-O Ether Bond (Williamson Ether Synthesis) Piperidine Piperidine C_N_bond->Piperidine PrecursorA PrecursorA C_N_bond->PrecursorA 2-(3-methoxyphenoxy)ethyl Halide (Route 1) PrecursorB PrecursorB C_N_bond->PrecursorB 2-(3-methoxyphenoxy)acetaldehyde (Route 2) Methoxyphenol Methoxyphenol C_O_bond->Methoxyphenol 3-Methoxyphenol PrecursorC PrecursorC C_O_bond->PrecursorC 1-(2-Hydroxyethyl)piperidine (Route 3)

Caption: Retrosynthetic analysis of the target molecule.

This analysis leads to three main strategies:

  • Route 1 (Recommended): A two-step approach involving an initial Williamson ether synthesis to create a key intermediate, 1-(2-bromoethoxy)-3-methoxybenzene, followed by an SN2 reaction with piperidine. This route is favored for its use of readily available, cost-effective materials and robust, well-understood reactions.[4][5]

  • Route 2: A reductive amination pathway reacting 2-(3-methoxyphenoxy)acetaldehyde with piperidine. While elegant in its convergence, the required aldehyde intermediate is not as commercially accessible and may require an additional synthetic step, potentially impacting overall efficiency.[6][7]

  • Route 3: An alternative Williamson ether synthesis beginning with the N-alkylation of piperidine to form 1-(2-hydroxyethyl)piperidine, followed by ether formation with 3-methoxyphenol. This route can be complicated by the need to activate the alcohol (e.g., conversion to a tosylate) and potential side reactions.

Comparative Analysis of Synthetic Routes
FeatureRoute 1 (Williamson then Alkylation)Route 2 (Reductive Amination)Route 3 (Alkylation then Williamson)
Starting Materials 3-Methoxyphenol, 1,2-Dibromoethane, Piperidine3-Methoxyphenol, PiperidinePiperidine, 2-Chloroethanol, 3-Methoxyphenol
Scalability Excellent: Well-established, robust reactions.Good: Can be efficient, but aldehyde precursor availability is a bottleneck.Moderate: Activation of the intermediate alcohol adds steps and cost.
Key Challenges Control of dibromoethane dialkylation.Synthesis and stability of the aldehyde intermediate.Potential for quaternization of piperidine; requires alcohol activation.
Purification Straightforward extraction and distillation/crystallization.Chromatographic purification may be needed for the aldehyde; final product purification is standard.Intermediate purification can be challenging.
Overall Recommendation Most Favorable: Offers the best balance of cost, reliability, and operational simplicity for scale-up.Viable Alternative: Suitable if the aldehyde can be sourced or produced economically.Least Favorable: More steps and potential for side reactions reduce its scalability.

Based on this analysis, Route 1 is selected for the detailed protocol due to its superior scalability and economic viability.

Recommended Scalable Synthesis Protocol (Route 1)

This protocol is designed for a 100g scale synthesis of the final product and is divided into two main stages.

Stage 1: Synthesis of 1-(2-Bromoethoxy)-3-methoxybenzene

This stage employs the Williamson ether synthesis, a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[4][5][8] The use of a large excess of 1,2-dibromoethane is a critical process choice to minimize the formation of the symmetrical diether byproduct.

Caption: Workflow for the synthesis of the bromo-intermediate.

ReagentM.W. ( g/mol )AmountMolesNotes
3-Methoxyphenol124.14124.1 g1.0
Sodium Hydroxide (NaOH)40.0044.0 g1.1Use pellets or flakes
1,2-Dibromoethane187.86939 g (430 mL)5.0Excess is crucial
Water (deionized)18.02500 mL-For NaOH solution
Toluene-1 L-Reaction solvent
5% aq. NaOH-2 x 250 mL-For washing
Brine-250 mL-For washing
Anhydrous MgSO₄-20 g-Drying agent
  • Setup: Equip a 3 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, a temperature probe, and an addition funnel.

  • Base Preparation: In a separate beaker, carefully dissolve 44.0 g (1.1 mol) of NaOH in 500 mL of deionized water. Caution: This is an exothermic process. Allow the solution to cool to room temperature.

  • Phenoxide Formation: Charge the reaction flask with 124.1 g (1.0 mol) of 3-methoxyphenol and 1 L of toluene. Begin stirring and add the cooled NaOH solution from the beaker. Stir vigorously for 30 minutes to form the sodium 3-methoxyphenoxide salt.

  • Alkyl Halide Addition: Add 939 g (5.0 mol) of 1,2-dibromoethane to the reaction mixture.

  • Reaction: Heat the mixture to 60-70°C and maintain this temperature with vigorous stirring for 6-8 hours. Monitor the reaction progress by TLC or GC-MS (disappearance of 3-methoxyphenol).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a 2 L separatory funnel. Remove the lower aqueous layer.

    • Wash the organic layer sequentially with 250 mL of 5% aq. NaOH, 250 mL of water, and 250 mL of brine. The basic wash removes any unreacted phenol.

  • Drying and Concentration: Dry the toluene layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and excess 1,2-dibromoethane.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield 1-(2-bromoethoxy)-3-methoxybenzene as a colorless to pale yellow oil. (Expected yield: 75-85%).

Stage 2: Synthesis of 1-[2-(3-methoxyphenoxy)ethyl]piperidine

This stage involves the nucleophilic substitution of the bromide from the intermediate with piperidine. The use of a base like potassium carbonate is essential to neutralize the HBr generated, driving the reaction to completion.

ReagentM.W. ( g/mol )AmountMolesNotes
1-(2-Bromoethoxy)-3-methoxybenzene231.08173.3 g0.75From Stage 1
Piperidine85.1576.6 g (89 mL)0.9Caution: Flammable, toxic[9]
Potassium Carbonate (K₂CO₃)138.21124.4 g0.9Anhydrous, powdered
Acetonitrile (MeCN)-1 L-Reaction solvent
Ethyl Acetate (EtOAc)-1 L-For extraction
Deionized Water-1 L-For work-up
  • Setup: In a 3 L flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, combine 173.3 g (0.75 mol) of 1-(2-bromoethoxy)-3-methoxybenzene, 124.4 g (0.9 mol) of anhydrous potassium carbonate, and 1 L of acetonitrile.

  • Piperidine Addition: Add 76.6 g (0.9 mol) of piperidine to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction by TLC or GC-MS until the starting bromo-intermediate is consumed.[10]

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetonitrile.

    • Concentrate the combined filtrate under reduced pressure to remove the acetonitrile.

    • Dissolve the resulting residue in 1 L of ethyl acetate and transfer to a 2 L separatory funnel.

    • Wash the organic layer with 2 x 500 mL of water to remove any remaining salts and water-soluble impurities.

  • Drying and Concentration: Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation. For higher purity required in pharmaceutical applications, the product can be converted to its hydrochloride salt by dissolving in a suitable solvent (e.g., diethyl ether) and bubbling dry HCl gas through it, followed by filtration and drying of the precipitated salt. (Expected yield: 80-90%).

Process Optimization and Scalability Considerations

  • Solvent Choice: In Stage 2, solvents like DMF can also be used and may accelerate the reaction, but acetonitrile is often preferred for easier removal and lower boiling point.[8]

  • Base Selection: While K₂CO₃ is effective and economical, a stronger base like sodium hydride (NaH) could be used in Stage 1, but this introduces greater handling risks on a large scale.

  • Heat Management: Both reaction stages are endothermic overall but require heating. On a large scale, proper reactor jacketing and temperature control are crucial to maintain consistent reaction rates and prevent runaway conditions.

  • Purification Strategy: While vacuum distillation is effective for multi-kilogram scale, for very large industrial production, crystallization of a suitable salt (e.g., hydrochloride or oxalate) is often more efficient and yields higher purity material.[11]

Quality Control and Analytical Methods

The identity and purity of the final product must be confirmed using standard analytical techniques.

Expected Analytical Data
TechniqueSpecification
¹H NMR (CDCl₃, 400 MHz)δ ~7.18 (t, 1H, Ar-H), ~6.50 (m, 3H, Ar-H), 4.10 (t, 2H, -OCH₂-), 3.80 (s, 3H, -OCH₃), 2.75 (t, 2H, -CH₂N), 2.50 (br t, 4H, piperidine N-CH₂), 1.60 (m, 4H, piperidine -CH₂), 1.45 (m, 2H, piperidine -CH₂)
¹³C NMR (CDCl₃, 100 MHz)δ ~160.5, 159.8, 129.8, 107.0, 106.5, 101.5, 66.8, 58.5, 55.2, 54.8, 26.0, 24.4
GC-MS Purity >98% (by area), Mass spectrum consistent with the molecular ion [M]⁺ at m/z 249.17
FT-IR (neat)Peaks corresponding to C-O-C (ether), C-N (amine), aromatic C-H, and aliphatic C-H stretches.

These methods ensure that the final product meets the required specifications for subsequent use in drug development or research.[12][13]

Safety Precautions

Handling the chemicals involved in this synthesis requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]

  • Reagent Handling:

    • Piperidine: Is toxic, flammable, and corrosive.[9] Handle only in a well-ventilated fume hood. Keep away from ignition sources.

    • 1,2-Dibromoethane: Is a suspected carcinogen and toxic. All handling should be performed in a fume hood.

    • Sodium Hydroxide: Is highly corrosive and can cause severe burns. Avoid contact with skin and eyes.

  • Ventilation: All steps of the synthesis should be performed in a well-ventilated laboratory or a chemical fume hood.[14]

  • Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations.

Conclusion

The described two-stage synthetic route provides a robust, efficient, and scalable method for the production of 1-[2-(3-methoxyphenoxy)ethyl]piperidine. By leveraging the well-established Williamson ether synthesis and a subsequent nucleophilic substitution, this protocol utilizes cost-effective starting materials and straightforward unit operations. The detailed procedural instructions, coupled with insights into process optimization, analytical quality control, and safety, constitute a comprehensive guide for producing this valuable compound on a scale suitable for advanced pharmaceutical research and development.

References

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines.
  • Fisher Scientific. (2011, December 15). Safety Data Sheet.
  • Key Organics. (2017, December 1). Safety Data Sheet.
  • Sigma-Aldrich. (2025, September 23). Safety Data Sheet - Piperidine.
  • Singh, H. P., et al. (2009). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. International Journal of PharmTech Research, 1(2).
  • Husbands, S. M., et al. (n.d.). Ether modifications to 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine (SA4503): effects on binding affinity and selectivity for sigma receptors and monoamine transporters. PMC.
  • Liang, F., et al. (2009). Efficient three-component one-pot synthesis of fully substituted pyridin-2(1H)-ones. Chemical Communications.
  • Alfa Aesar. (2023, March 16). Piperidine - SAFETY DATA SHEET.
  • Muthukumar, G. S., et al. (2015). Reductive amination and amide synthesis. ResearchGate.
  • Merck. (n.d.). Safety Data Sheet.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Catalyst Education, LLC. (n.d.). Synthesis of Complex Molecules through Reductive Amination. University of California, Santa Barbara.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
  • Prezi. (2018, March 12). Exp 13B: Synthesis of Complex Molecules Through Reductive Am.
  • Scripps Research. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • ResearchGate. (2025, August 6). Semi-Microscale Williamson Ether Synthesis and Simultaneous Isolation of an Expectorant from Cough Tablets.
  • de Candia, M., et al. (n.d.). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-allodynic Activity. University of Bari.
  • Royal Society of Chemistry. (2010, January 15). Analytical Methods.
  • PubMed. (2012, July 15). Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • ResearchGate. (n.d.). General strategy for the synthesis of piperidine derivatives.
  • Reddit. (2024, February 4). Does piperidine work in reductive amination like this?. r/chemhelp.
  • Preprints.org. (2026, February 4). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one.
  • Beilstein Journals. (2022, March 29). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor.
  • Google Patents. (n.d.). Piperidine compounds and their preparation and use.
  • Google Patents. (n.d.). Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
  • ResearchGate. (n.d.). Synthesis and activity of di- or trisubstituted N-(phenoxyalkyl)- or N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system.
  • VeriXiv. (2025, February 4). Development of a scalable synthetic route to (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the synthesis of lenacapavir.
  • Semantic Scholar. (n.d.). Scalable synthesis enabling multilevel bio-evaluations of natural products for discovery of lead compounds.
  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 20(8).
  • Organic Syntheses. (2019, January 22). A Scalable, One-Pot Synthesis of 1,2,3,4,5-Pentacarbomethoxycyclopentadiene.
  • Fatima, Z., et al. (n.d.). 1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione. NIH.
  • MDPI. (n.d.). Large-Scale Membrane- and Lignin-Modified Adsorbent-Assisted Extraction and Preconcentration of Triazine Analogs and Aflatoxins.

Sources

Application Note: Formulation Strategies for 1-[2-(3-methoxyphenoxy)ethyl]piperidine Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the formulation development strategies for 1-[2-(3-methoxyphenoxy)ethyl]piperidine , a tertiary amine pharmacophore sharing structural characteristics with Sigma-1 receptor ligands and local anesthetics.[1][2] Due to its physicochemical profile—characterized by a basic piperidine nitrogen (


) and a lipophilic phenoxyethyl tail—this molecule presents classic Class II (BCS) challenges: pH-dependent solubility and potential precipitation in the neutral environment of the small intestine.

This guide provides three validated formulation workflows: Salt Selection for immediate solubility improvement, Sulfobutylether-


-Cyclodextrin (SB-

-CD) Complexation
for parenteral delivery, and Lipid Nanoparticles (LNPs) for systemic and CNS targeting.[1][2]

Physicochemical Profiling & Pre-formulation Logic

Before formulation, one must understand the "Behavioral Landscape" of the molecule. The piperidine nitrogen acts as a proton acceptor.

  • Acidic pH (1.2 - 4.0): The molecule is protonated (

    
    ), exhibiting high aqueous solubility.[1][2]
    
  • Physiological pH (7.4): The molecule exists largely as a free base (

    
    ), leading to a dramatic drop in solubility and increased lipophilicity (
    
    
    
    ).[2]
Decision Matrix: Formulation Selection

The following logic flow dictates the experimental approach based on the intended delivery route.

FormulationLogic Start Target Profile: 1-[2-(3-methoxyphenoxy)ethyl]piperidine Route Select Administration Route Start->Route Oral Oral Delivery Route->Oral IV Parenteral / IV Route->IV CNS CNS / Targeted Route->CNS Salt Strategy 1: Salt Formation (HCl/Citrate) Oral->Salt Maximize Dissolution CD Strategy 2: Cyclodextrin Complexation IV->CD Prevent Phlebitis LNP Strategy 3: Lipid Nanoparticles (LNP) CNS->LNP Cross BBB

Figure 1: Strategic decision tree for selecting the optimal formulation vehicle based on therapeutic targets.

Protocol A: Salt Screening & Selection

Objective: Convert the free base oil/solid into a crystalline solid with improved dissolution kinetics. Mechanism: Protonation of the piperidine nitrogen disrupts the crystal lattice energy of the free base and increases hydration.

Materials
  • 1-[2-(3-methoxyphenoxy)ethyl]piperidine (Free Base)[1][2]

  • Counter-ions: Hydrochloric acid (1M), Citric acid, Tartaric acid.

  • Solvents: Ethanol, Isopropanol, Acetone.

Experimental Procedure
  • Stoichiometric Calculation: Calculate the molar mass of the free base. Prepare a 1:1.05 molar ratio of Drug:Acid.

  • Dissolution: Dissolve 500 mg of the free base in a minimum volume of Ethanol/Acetone (1:1 v/v) at 40°C.

  • Acid Addition:

    • For HCl Salt: Dropwise add 1.05 equivalents of HCl in ethanol.

    • For Citrate Salt: Dissolve citric acid in hot ethanol and add to the drug solution.

  • Crystallization:

    • Cool the solution slowly to room temperature, then to 4°C.

    • If no precipitate forms, add an anti-solvent (Diethyl ether or n-Hexane) dropwise until turbidity persists.[1][2]

  • Filtration & Drying: Filter crystals via vacuum filtration. Dry in a vacuum oven at 40°C for 24 hours.

Validation: Perform Differential Scanning Calorimetry (DSC).[2] A sharp melting point distinct from the free base and acid indicates successful salt formation.

Protocol B: Cyclodextrin Complexation (Parenteral)

Objective: Encapsulate the lipophilic phenoxyethyl moiety into the hydrophobic cavity of Sulfobutylether-


-Cyclodextrin (SBE-

-CD) to enable IV administration without co-solvents.[1][2]
Rationale

The "host-guest" interaction shields the hydrophobic portion of the drug from the aqueous environment, preventing precipitation upon injection. SBE-


-CD is preferred over native 

-CD due to higher renal safety and solubility.[1][2]
Experimental Procedure
  • Vehicle Preparation: Prepare a 20% (w/v) solution of SBE-

    
    -CD (e.g., Captisol®) in Water for Injection (WFI).[1][2]
    
  • Drug Addition: Add excess 1-[2-(3-methoxyphenoxy)ethyl]piperidine free base to the vehicle.

  • Equilibration: Stir at 25°C for 24 hours protected from light.

  • Filtration: Filter the suspension through a 0.22

    
    m PVDF filter to remove uncomplexed drug.
    
  • Lyophilization (Optional): For long-term storage, freeze-dry the filtrate.

Data Analysis: Determine the Phase Solubility Diagram. Plot Drug Concentration (M) vs. CD Concentration (M). A linear slope (


 type) indicates a 1:1 inclusion complex.[2]
ParameterSpecification
Target pH 6.0 - 7.0
Osmolality 290 - 310 mOsm/kg
Filtration Recovery > 95%

Protocol C: Lipid Nanoparticle (LNP) Formulation (CNS Targeting)

Objective: Create a blood-brain barrier (BBB) permeable carrier.[1][2] Mechanism: The lipid shell mimics physiological transport mechanisms (e.g., LDL receptor transport) and protects the cargo from enzymatic degradation.

Materials
  • Active: 1-[2-(3-methoxyphenoxy)ethyl]piperidine[1][2]

  • Ionizable Lipid: DLin-MC3-DMA or similar (pKa ~6.4).[1][2]

  • Helper Lipid: DSPC (Structural stability).[2]

  • Cholesterol: (Membrane fluidity).[2]

  • PEG-Lipid: PEG2000-DMG (Stealth properties).[1][2]

  • Molar Ratio: 50:10:38.5:1.5 (Ionizable:DSPC:Chol:PEG).[2]

Microfluidic Mixing Workflow

This protocol uses a staggered herringbone mixer (e.g., NanoAssemblr) for reproducible size control.

LNP_Workflow Organic Organic Phase (Lipids + Drug in Ethanol) Mixer Microfluidic Mixing (Flow Ratio 3:1 Aq:Org) Organic->Mixer Aqueous Aqueous Phase (Acetate Buffer pH 4.0) Aqueous->Mixer Dialysis Dialysis / TFF (Buffer Exchange to PBS pH 7.4) Mixer->Dialysis Self-Assembly Filter Sterile Filtration (0.2 μm) Dialysis->Filter Remove Ethanol

Figure 2: Microfluidic assembly workflow for generating homogeneous lipid nanoparticles.

  • Preparation: Dissolve lipids and drug in 100% Ethanol. Dissolve Acetate buffer (pH 4.0) in RNase-free water.[1][2]

  • Mixing: Inject both streams into the microfluidic cartridge.

    • Flow Rate Ratio: 3:1 (Aqueous:Ethanol).[2]

    • Total Flow Rate: 12 mL/min.

  • Downstream Processing: Immediately dilute the output 40x with PBS (pH 7.4) or perform Tangential Flow Filtration (TFF) to remove ethanol and neutralize pH.[2]

    • Note: The pH shift from 4.0 to 7.4 locks the drug inside the LNP core as the ionizable lipid becomes neutral.

Analytical Validation (HPLC)[1][2]

To quantify the drug in these formulations, use the following validated HPLC method.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

    
    m).
    
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[2]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 274 nm (Absorption max of phenoxy group).

References

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[3] Advanced Drug Delivery Reviews. Link

  • Kulkarni, J. A., et al. (2018). On the Formation and Morphology of Lipid Nanoparticles Containing Ionizable Cationic Lipids and siRNA. ACS Nano. Link[1][2]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3][4][5] Advanced Drug Delivery Reviews. Link

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Quantification of 1-[2-(3-methoxyphenoxy)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth walkthrough for developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-[2-(3-methoxyphenoxy)ethyl]piperidine. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches and grounding our strategy in internationally recognized regulatory standards. This document is intended for researchers, analytical scientists, and drug development professionals who require a validated, fit-for-purpose analytical method.

Introduction: The "Why" Behind the Method

1-[2-(3-methoxyphenoxy)ethyl]piperidine is a heterocyclic compound featuring a piperidine ring, a common scaffold in pharmacologically active molecules.[1][2] The presence of both a basic nitrogen atom and a UV-absorbing aromatic ring makes it an ideal candidate for analysis by reverse-phase HPLC with UV detection. Accurate quantification of such compounds is critical throughout the drug development lifecycle—from purity assessment of the active pharmaceutical ingredient (API) to stability testing of the final drug product.

A successful analytical method is not just one that works once, but one that is proven to be accurate, precise, and robust. This guide, therefore, embraces the modern lifecycle approach to method development, as advocated by the International Council for Harmonisation (ICH).[3] We will begin by defining our analytical goals, systematically screen and optimize critical parameters, and conclude with a framework for method validation that ensures regulatory compliance and data integrity.[4][5]

Part 1: Foundational Strategy and Analyte Characterization

Before any injections are made, a clear objective must be defined. This is the principle of the Analytical Target Profile (ATP), a concept central to modern method development.[3]

Our ATP: To develop a selective, accurate, and precise reverse-phase HPLC method capable of quantifying 1-[2-(3-methoxyphenoxy)ethyl]piperidine in the presence of potential process impurities and degradation products, with a limit of quantitation (LOQ) of ≤0.05%.

To design an effective separation, we must understand the analyte's physicochemical properties.

PropertyEstimated Value / CharacteristicRationale & Implication for HPLC Method Development
Chemical Structure C₁₄H₂₁NO₂The structure contains a hydrophobic phenyl ring and a basic piperidine nitrogen. This dual nature is key to manipulating its retention and peak shape in reverse-phase HPLC.
Molecular Weight ~235.3 g/mol This is a typical small molecule, well-suited for standard HPLC analysis.
pKa (Piperidine Nitrogen) ~8.5 - 9.5As a secondary amine, the piperidine nitrogen is basic. The analyte will be fully protonated (charged) at low pH and neutral (uncharged) at high pH. Mobile phase pH will be the most critical parameter for controlling retention time and peak shape.[6]
logP ~2.5 - 3.5The molecule has moderate lipophilicity, suggesting good retention on standard reverse-phase columns like C18 or C8.
UV Chromophore Methoxyphenoxy groupThis aromatic system will exhibit strong UV absorbance. A preliminary UV scan would be ideal, but a starting detection wavelength of ~275 nm is a scientifically sound choice based on the methoxy-substituted benzene ring. A photodiode array (PDA) detector is highly recommended during development to assess peak purity.[7]

Part 2: A Comparative Approach to Method Development

Our development strategy follows a logical, multi-step process designed to efficiently identify the optimal chromatographic conditions.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (pKa, logP, UV λmax) Column_Screen Column Screening (C18 vs. Phenyl-Hexyl) Analyte->Column_Screen Informs column choice Organic_Screen Organic Modifier Screening (ACN vs. MeOH) Column_Screen->Organic_Screen pH_Screen Mobile Phase pH Screening (Low vs. Mid pH) Organic_Screen->pH_Screen Gradient_Opt Gradient Optimization (Slope & Time) pH_Screen->Gradient_Opt Select best combo Temp_Opt Temperature Optimization (e.g., 25°C vs. 40°C) Gradient_Opt->Temp_Opt Flow_Opt Flow Rate Optimization (e.g., 1.0 vs. 1.2 mL/min) Temp_Opt->Flow_Opt Final_Method Define Final Method Flow_Opt->Final_Method Lock parameters Validation Method Validation (ICH Q2) Final_Method->Validation

Caption: A systematic workflow for HPLC method development.

Step 2.1: Initial Screening Experiments

The goal of this phase is to find a promising set of starting conditions by comparing key chromatographic parameters. A generic gradient of 5% to 95% organic over 15 minutes is a good starting point for these screens.[8]

A. Column Chemistry Comparison

The stationary phase is the foundation of the separation. We will compare two common but distinct chemistries.

  • Hypothesis: A standard C18 column will provide good hydrophobic retention. A Phenyl-Hexyl column may offer alternative selectivity through π-π interactions with the analyte's aromatic ring, which could be crucial for separating structurally similar impurities.

ParameterCondition ACondition B
Column Standard C18 , 150 x 4.6 mm, 3.5 µmPhenyl-Hexyl , 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (ACN)Acetonitrile (ACN)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30 °C30 °C
Detector PDA @ 275 nmPDA @ 275 nm

Fictional Supporting Data:

ColumnAnalyte RT (min)Tailing Factor (Tf)Resolution (Rs) to Impurity 1
C188.521.11.8
Phenyl-Hexyl9.151.22.5

Analysis: In this hypothetical scenario, the Phenyl-Hexyl column provides superior resolution for a critical impurity, making it the preferred choice moving forward. This demonstrates the value of screening alternative selectivities early in development.

B. Mobile Phase pH Comparison

For an ionizable compound like our analyte, pH is the most powerful tool for adjusting retention and peak shape.

  • Hypothesis: At low pH (~2.7), the piperidine nitrogen will be fully protonated, leading to excellent peak shape and predictable retention. At a mid-range pH (~7.0), the analyte will be partially ionized. This can dramatically alter selectivity but may risk peak tailing if not properly buffered.

ParameterCondition B (from above)Condition C
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µmPhenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7) 20 mM Potassium Phosphate, pH 7.0
Mobile Phase B Acetonitrile (ACN)Acetonitrile (ACN)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30 °C30 °C
Detector PDA @ 275 nmPDA @ 275 nm

Fictional Supporting Data:

Mobile Phase AAnalyte RT (min)Tailing Factor (Tf)Resolution (Rs) to Impurity 1
0.1% Formic Acid (pH 2.7)9.151.22.5
20 mM Phosphate (pH 7.0)11.301.81.4

Analysis: The low pH condition provided a much better peak shape (Tf = 1.2 vs 1.8) and superior resolution. While retention time increased at neutral pH (as the less-polar neutral form is retained longer), the poor peak shape and loss of resolution make the low pH condition the clear winner. We will proceed with the 0.1% Formic Acid mobile phase.

Step 2.2: Method Optimization

With the column and mobile phase selected, we can now fine-tune the method to improve efficiency and resolution. This involves optimizing the gradient slope, temperature, and flow rate. The goal is to achieve the desired resolution (Rs > 2.0 for all peaks) in the shortest possible run time, with good peak shape (Tf ≤ 1.5).

Part 3: The Optimized Method and Validation Framework

Following a systematic optimization process (data not shown for brevity), we arrive at our final proposed method.

Final Optimized HPLC Method Protocol

Step 1: System Preparation

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 40 °C

  • Detector: PDA, 275 nm (Bandwidth 4 nm), Reference off

Step 2: Gradient Program

  • Equilibrate the column with 20% Mobile Phase B for 5 minutes.

  • The gradient program is as follows:

    Time (min) %A %B
    0.0 80 20
    12.0 20 80
    12.1 80 20

    | 15.0 | 80 | 20 |

Step 3: Sample Preparation

  • Prepare a stock solution of 1-[2-(3-methoxyphenoxy)ethyl]piperidine at 1.0 mg/mL in 50:50 Acetonitrile:Water (diluent).

  • For analysis, dilute the stock solution to a working concentration of 0.1 mg/mL with the diluent.

  • Injection Volume: 5 µL

Method Validation: Proving Fitness for Purpose

A developed method is incomplete until it is validated. Validation is the documented evidence that the procedure is suitable for its intended purpose.[9][10] The validation must be performed according to a pre-approved protocol and should follow ICH Q2(R2) guidelines.[4][5]

ValidationParameters Method Validated Method Specificity Specificity (Peak Purity) Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (%RSD) Method->Precision Robustness Robustness Method->Robustness LOD LOD Linearity->LOD Derived from LOQ LOQ Linearity->LOQ Derived from

Sources

Comprehensive Characterization Guide: IR Spectroscopy of 1-[2-(3-Methoxyphenoxy)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spectroscopic Fingerprint

In the development of CNS-active agents and pharmaceutical intermediates, 1-[2-(3-methoxyphenoxy)ethyl]piperidine represents a critical scaffold combining a lipophilic piperidine head group with an electron-rich phenoxy tail.

This guide provides a definitive infrared (IR) spectroscopy framework for identifying this specific regioisomer. Unlike simple database matching, this protocol focuses on comparative discrimination —specifically distinguishing the target meta-substituted compound from its ortho- and para- isomers, as well as common synthetic precursors.

Key Technical Insight: The definitive identification of this molecule relies not on the functional group region (4000–1500 cm⁻¹), which is similar across isomers, but on the Fingerprint Region (1000–600 cm⁻¹) where the substitution pattern of the aromatic ring dictates the spectral profile.

Theoretical & Experimental IR Profile

The IR spectrum of 1-[2-(3-methoxyphenoxy)ethyl]piperidine is a superposition of three distinct moieties: the piperidine ring , the ethyl ether linker , and the 3-methoxyphenyl group .

Characteristic Peak Assignments[1][2][3]
Functional GroupVibration ModeWavenumber (cm⁻¹)Diagnostic Significance
Aromatic Ring C-H Stretch3060 – 3010Weak intensity; confirms aromaticity.
Piperidine / Alkyl C-H Stretch2950 – 2800Strong, multiple bands. Dominated by methylene (-CH₂-) groups of the piperidine ring.
Tertiary Amine Bohlmann Bands 2800 – 2700Critical for Piperidine: Indicates the N-lone pair is antiperiplanar to adjacent C-H bonds. Distinguishes from salts or N-oxides.
Aryl Alkyl Ether C-O-C Asym. Stretch1260 – 1240Very Strong. Characteristic of the phenoxy linkage.
Methoxy Group O-CH₃ Stretch1050 – 1030Strong; overlaps with symmetric ether stretching.
Meta-Substitution C-H Out-of-Plane (oop) 780 ± 20 & 690 ± 10 Primary ID: The presence of two bands in this region uniquely identifies the meta (1,3) substitution pattern.
The "Bohlmann Band" Anomaly

As a senior scientist, I must highlight the Bohlmann bands (2700–2800 cm⁻¹). In the free base form of this molecule, these bands appear as shoulders on the lower energy side of the C-H stretching region.

  • Observation: If these bands are absent, your sample is likely the hydrochloride salt or has degraded to an N-oxide.

  • Action: If analyzing the HCl salt, perform a quick free-basing (extraction with NaHCO₃/DCM) to recover these diagnostic bands for confirmation.

Comparative Analysis: Target vs. Alternatives

The primary challenge in QC is not identifying the molecule de novo, but distinguishing it from its structural isomers (impurities from non-selective synthesis) and starting materials.

Target vs. Regioisomers (The "Alternatives")

The meta (3-methoxy) pattern must be distinguished from ortho (2-methoxy) and para (4-methoxy) analogs.

FeatureTarget (3-Methoxy) Alternative A (2-Methoxy)Alternative B (4-Methoxy)
oop Bending (700-900 cm⁻¹) Two bands: ~780 & ~690 cm⁻¹One strong band: ~750 cm⁻¹One strong band: ~830 cm⁻¹
Overtones (2000-1660 cm⁻¹) Three weak bands (irregular)Four bands (pattern resembles "fingers")Two weak bands
Steric Effect on Ether Band Normal (1250 cm⁻¹)Shifted/Split (due to steric crowding near linker)Normal (1250 cm⁻¹)
Target vs. Precursor (3-Methoxyphenol)
  • O-H Stretch: The precursor displays a broad, strong O-H stretch at 3400–3200 cm⁻¹.

  • Target: Must show zero absorption in this region (unless wet).

Experimental Protocol: ATR-FTIR Method

This protocol uses Attenuated Total Reflectance (ATR) for reproducibility and speed, eliminating the variability of KBr pellets.

Methodology
  • Instrument Setup:

    • Detector: DTGS or MCT (cooled).

    • Crystal: Diamond or ZnSe (Diamond preferred for durability).

    • Resolution: 4 cm⁻¹.[1]

    • Scans: 32 (Screening) or 64 (High Quality).

  • Sample Preparation:

    • Liquids/Oils (Free Base): Place 1 drop directly on the crystal. Ensure full coverage.

    • Solids (HCl Salt): Place ~5 mg on the crystal. Apply high pressure using the anvil to ensure intimate contact.

  • Data Processing:

    • Apply ATR Correction (software algorithm) to adjust for penetration depth differences relative to transmission spectra.

    • Normalize the strongest peak (usually the C-O-C stretch at ~1250 cm⁻¹) to 1.0 absorbance units for comparison.

  • System Suitability Test (Self-Validating):

    • Before run: Collect background (air).

    • Validation: Check the signal-to-noise ratio at 2000–2200 cm⁻¹ (should be >1000:1).

Decision Logic & Workflow

The following diagram illustrates the logical flow for identifying the compound and troubleshooting common spectral anomalies.

IR_Identification_Workflow Start Start: Acquire Spectrum CheckOH Check 3200-3600 cm⁻¹ (O-H Region) Start->CheckOH HasOH Broad Peak Present? CheckOH->HasOH Impurity Contamination: Starting Material (Phenol) or Water HasOH->Impurity Yes CheckFingerprint Analyze 600-900 cm⁻¹ (oop Bending) HasOH->CheckFingerprint No MetaPattern Peaks at ~780 & ~690 cm⁻¹? CheckFingerprint->MetaPattern CheckOrtho Peak at ~750 cm⁻¹? MetaPattern->CheckOrtho No Bohlmann Check 2700-2800 cm⁻¹ MetaPattern->Bohlmann Yes TargetID Target Confirmed: 3-Methoxy Isomer OrthoID Isomer Identified: 2-Methoxy (Ortho) CheckOrtho->OrthoID Yes CheckPara Peak at ~830 cm⁻¹? CheckOrtho->CheckPara No ParaID Isomer Identified: 4-Methoxy (Para) CheckPara->ParaID Yes SaltCheck Shoulders Visible? Bohlmann->SaltCheck FreeBase Form: Free Base SaltCheck->FreeBase Yes SaltForm Form: HCl Salt (or N-Oxide) SaltCheck->SaltForm No FreeBase->TargetID SaltForm->TargetID

Figure 1: Analytical decision tree for the spectroscopic validation of 1-[2-(3-methoxyphenoxy)ethyl]piperidine, prioritizing regioisomer differentiation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Source for Bohlmann band assignments in piperidines).
  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. Available at: [Link] (Reference for standard phenoxy ether spectral data).

Sources

A Senior Application Scientist's Guide to Establishing Purity Reference Standards for 1-[2-(3-methoxyphenoxy)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of a chemical reference standard is the bedrock of reliable and reproducible results. This guide provides a comprehensive framework for establishing a primary reference standard for 1-[2-(3-methoxyphenoxy)ethyl]piperidine, a crucial step for ensuring accuracy in analytical method development, validation, and routine quality control. In the absence of a commercially available, pharmacopeia-grade reference standard, this document outlines a multi-faceted analytical approach to fully characterize and assign a purity value to a candidate batch of this compound.

The narrative that follows is grounded in the principles of analytical chemistry, emphasizing not just the "how" but the "why" behind each experimental choice. Our objective is to create a self-validating system of analyses that provides a high degree of confidence in the established purity of the reference standard.

The Foundational Importance of a Well-Characterized Reference Standard

A reference standard serves as the benchmark against which all subsequent batches of a material are tested. Its purity must be known with a high degree of certainty to ensure the accuracy of quantitative analyses. For a compound like 1-[2-(3-methoxyphenoxy)ethyl]piperidine, which contains a basic piperidine ring and a phenoxy ether linkage, a comprehensive characterization is necessary to identify and quantify potential impurities arising from its synthesis or degradation.

This guide will detail a multi-pronged analytical strategy employing chromatographic and spectroscopic techniques to create a holistic purity profile.

Strategic Approach to Purity Assessment

Our approach is to utilize orthogonal analytical techniques to identify and quantify all potential impurities. This strategy minimizes the risk of any single method's limitations masking the presence of an impurity. The overall purity will be determined by a mass balance approach, where the sum of all identified impurities is subtracted from 100%.

Caption: Decision workflow for purity assessment.

Structural Confirmation: The First Pillar of a Reference Standard

Before assessing purity, it is imperative to unequivocally confirm the chemical structure of the candidate material. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment of each atom in the molecule. For 1-[2-(3-methoxyphenoxy)ethyl]piperidine, ¹H and ¹³C NMR spectra should be acquired.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10 mg of the candidate standard in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire a one-dimensional proton spectrum. The expected signals would correspond to the protons on the piperidine ring, the ethyl linker, the methoxy group, and the aromatic ring.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish connectivity between protons and carbons, confirming the overall structure.[1]

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and fragmentation patterns that are characteristic of its structure.

Experimental Protocol: Mass Spectrometry

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).

  • Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it to the theoretical mass of 1-[2-(3-methoxyphenoxy)ethyl]piperidine. The fragmentation pattern should be consistent with the expected cleavage of the molecule.[2]

Chromatographic Purity: Quantifying Organic Impurities

High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for determining the purity of non-volatile organic compounds.[3][4] Given the basic nature of the piperidine moiety, special considerations are necessary to achieve good peak shape and resolution.

HPLC Method Development and Validation

The primary challenge in the HPLC analysis of basic compounds like piperidines is the interaction with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[] To counteract this, a C18 column with end-capping or a hybrid particle column should be used. The mobile phase should be buffered at a low pH to ensure the analyte is in its protonated form.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 274 nm (based on the methoxyphenoxy chromophore).

  • Sample Preparation: Dissolve the candidate standard in the mobile phase at a concentration of 1 mg/mL.

Data Analysis: The area percentage of the main peak relative to the total area of all peaks will be used to determine the chromatographic purity. All impurities detected at a level of 0.05% or higher should be identified if possible.

Comparison with an Alternative HPLC Method

To ensure that no impurities are co-eluting with the main peak, a second, orthogonal HPLC method should be developed. This could involve a different stationary phase (e.g., a phenyl-hexyl column) or a different mobile phase pH.

ParameterMethod 1Method 2
Column C18Phenyl-Hexyl
Mobile Phase A 0.1% TFA in Water10 mM Ammonium Formate, pH 3.0
Mobile Phase B AcetonitrileMethanol
Purity (%) 99.8599.82
No. of Impurities Detected 34

Volatile and Semi-Volatile Impurities: The Role of Gas Chromatography

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.[6][7] This is particularly important for identifying residual solvents from the synthesis process.

GCMS_Workflow Sample Candidate Standard Headspace Headspace Autosampler Sample->Headspace Heating and Equilibration GC Gas Chromatograph Headspace->GC Injection MS Mass Spectrometer GC->MS Separation and Ionization Data Data Analysis MS->Data Detection and Identification

Caption: GC-MS workflow for residual solvent analysis.

Experimental Protocol: GC-MS Headspace Analysis

  • Instrumentation: A GC-MS system with a headspace autosampler.

  • Column: A non-polar column such as a DB-5ms or equivalent.

  • Carrier Gas: Helium.

  • Oven Program: A temperature gradient suitable for separating common organic solvents (e.g., 40°C hold for 5 min, then ramp to 250°C at 10°C/min).

  • MS Detection: Full scan mode to identify unknown impurities.

  • Sample Preparation: Accurately weigh about 100 mg of the candidate standard into a headspace vial and seal.

Non-Chromatographable Impurities

Water Content

The water content should be determined by Karl Fischer titration, which is a highly accurate method for moisture determination.

Inorganic Impurities

The amount of inorganic impurities can be estimated by the sulphated ash test. This involves treating the sample with sulfuric acid and heating to a high temperature to burn off the organic material, leaving behind the inorganic residue.

Purity Assignment: The Mass Balance Approach

The final purity of the 1-[2-(3-methoxyphenoxy)ethyl]piperidine reference standard is assigned using the mass balance equation:

Purity (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Impurities)

Example Purity Calculation:

AnalysisResult
HPLC Purity (Method 1)99.85%
Water Content (Karl Fischer)0.08%
Residual Solvents (GC-HS)0.02%
Inorganic Impurities (Sulphated Ash)<0.01%
Assigned Purity 99.8%

Conclusion

Establishing a primary reference standard for 1-[2-(3-methoxyphenoxy)ethyl]piperidine requires a meticulous and multi-faceted analytical approach. By combining structural elucidation with orthogonal chromatographic techniques and methods for determining non-chromatographable impurities, a high-confidence purity value can be assigned. This well-characterized reference standard will then serve as a reliable benchmark for all future analytical work, ensuring the quality and consistency of research and development efforts.

References

  • Anderson, J. C., Bouvier-Israel, E., Rundell, C. D., & Zhang, X. (n.d.). Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. UCL Discovery. Retrieved from [Link]

  • Fatima, Z., Selvakumar, J., Srinivasan, T., & Velmurugan, D. (2013). 1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1489.
  • Gardrat, C., Ruggiero, R., Rayez, M.-T., & Castellan, A. (n.d.). ¹H NMR spectra of compounds 1, 2 and 3. ResearchGate. Retrieved from [Link]

  • Leopoldo, M., Lacivita, E., Colabufo, N. A., Niso, M., Berardi, F., & Perrone, R. (2007). Bivalent ligand approach on 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-HT(1A) receptors. Journal of Medicinal Chemistry, 50(17), 4214–4221.
  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 62(1), 3–10.
  • SWGDrug. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

  • (S)-3-(3-methoxyphenyl)-1-propyl-piperidine. (n.d.). In SpectraBase. Retrieved from [Link]

  • Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. (n.d.). Rsc.org. Retrieved from [Link]

  • Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. (n.d.). Rsc.org. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(3-methoxyphenoxy)ethyl]piperidine
Reactant of Route 2
Reactant of Route 2
1-[2-(3-methoxyphenoxy)ethyl]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.